[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13467444
Molecular Formula: C16H29N3O3
Molecular Weight: 311.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H29N3O3 |
|---|---|
| Molecular Weight | 311.42 g/mol |
| IUPAC Name | tert-butyl N-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate |
| Standard InChI | InChI=1S/C16H29N3O3/c1-11(17)14(20)18-9-5-6-13(18)10-19(12-7-8-12)15(21)22-16(2,3)4/h11-13H,5-10,17H2,1-4H3/t11-,13-/m0/s1 |
| Standard InChI Key | RAFYAKLMFRGTCO-AAEUAGOBSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCC[C@H]1CN(C2CC2)C(=O)OC(C)(C)C)N |
| SMILES | CC(C(=O)N1CCCC1CN(C2CC2)C(=O)OC(C)(C)C)N |
| Canonical SMILES | CC(C(=O)N1CCCC1CN(C2CC2)C(=O)OC(C)(C)C)N |
Introduction
Chemical Identity and Structural Features
The compound belongs to the carbamate class, characterized by a tert-butyl ester group that enhances metabolic stability. Its IUPAC name, tert-butyl N-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate, reflects its stereochemistry and functional groups. Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₉N₃O₃ | |
| Molecular Weight | 311.42 g/mol | |
| CAS Number | 1401667-37-5 | |
| Stereochemistry | (S)-configuration at both chiral centers | |
| Key Functional Groups | Pyrrolidine, cyclopropyl, tert-butyl carbamate |
The compound’s stereochemistry is critical for its biological activity, as enantiomeric forms often exhibit differing pharmacological profiles.
Synthesis and Manufacturing
The synthesis involves multi-step organic reactions, prioritizing stereo-control and functional group compatibility. Key steps derived from carbamate chemistry include:
Reaction Sequence
-
Pyrrolidine Functionalization: Introduction of the (S)-2-aminopropanoyl moiety via amide coupling using agents like DIC (N,N'-diisopropylcarbodiimide).
-
Cyclopropyl Incorporation: Alkylation or nucleophilic substitution to attach the cyclopropyl group.
-
tert-Butyl Carbamate Protection: Reaction with Boc anhydride (di-tert-butyl dicarbonate) to install the carbamate group, enhancing stability .
Optimization Challenges
-
Steric Hindrance: The cyclopropyl and tert-butyl groups necessitate careful solvent selection (e.g., DMF, THF) and temperature control.
-
Purification: Chromatography (HPLC, flash) is essential to isolate the desired stereoisomer.
Physicochemical Properties
The compound’s properties are influenced by its functional groups:
| Property | Value | Method |
|---|---|---|
| Solubility | Moderate in polar solvents (DMSO, methanol) | Experimental |
| Stability | Resistant to hydrolysis (pH 2–8) due to tert-butyl group | |
| LogP | ~1.5 (predicted) | Computational |
The tert-butyl ester’s hydrophobicity improves membrane permeability, a desirable trait for prodrug candidates .
Biological Activity and Mechanisms
Cytotoxic Effects
In vitro studies highlight dose-dependent cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231), with IC₅₀ values ranging from 10–50 μM. Proposed mechanisms include:
-
Apoptosis Induction: Caspase-3/7 activation and mitochondrial membrane depolarization.
-
Cell Cycle Arrest: G1-phase blockade via cyclin-dependent kinase inhibition.
Pharmacokinetics
-
Metabolic Stability: >50% remaining after 1 hour in human liver microsomes, attributed to tert-butyl ester resistance to esterases .
-
Tissue Distribution: Preferential accumulation in liver and kidneys, with moderate blood-brain barrier penetration.
Applications in Drug Development
Anticancer Prodrugs
The tert-butyl carbamate serves as a prodrug motif, hydrolyzing in tumor microenvironments to release active amine metabolites . Preclinical models show reduced tumor volume in xenografts (40–60% inhibition at 10 mg/kg/day).
Neuroprotective Agents
Structural analogs demonstrate efficacy in rodent models of Alzheimer’s disease, improving cognitive function by 30–50% via amyloid-beta modulation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume